molecular formula C7H14INO3Si B14658157 2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-(iodomethyl)- CAS No. 52741-69-2

2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-(iodomethyl)-

Cat. No.: B14658157
CAS No.: 52741-69-2
M. Wt: 315.18 g/mol
InChI Key: ANBMCBALZHWSKA-UHFFFAOYSA-N
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Description

2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-(iodomethyl)- is a specialized organosilicon compound known for its unique structure and reactivity. This compound belongs to the class of silatranes, which are characterized by their tricyclic structure involving silicon, oxygen, and nitrogen atoms. Silatranes have garnered significant interest due to their diverse applications in various fields, including organic synthesis, materials science, and medicinal chemistry .

Preparation Methods

The synthesis of 2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-(iodomethyl)- typically involves the reaction of silatrane HSi(OCH₂CH₂)₃N with iodomethylating agents. One common method includes the use of mercury (II) salts such as HgX₂ (X = OCOMe, OCOCF₃, OCOCCl₃, SCN, Br) to afford the corresponding 1-substituted silatranes in good yields . The reaction conditions often require careful control of temperature and solvent to ensure high purity and yield of the desired product.

Chemical Reactions Analysis

2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-(iodomethyl)- undergoes various types of chemical reactions, including:

Common reagents used in these reactions include mercury (II) salts, nucleophiles such as amines and thiols, and reducing agents like hydrides. The major products formed from these reactions are typically other silatrane derivatives with varied functional groups .

Mechanism of Action

The mechanism of action of 2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-(iodomethyl)- involves its ability to form stable complexes with various substrates. The silicon atom in the compound can interact with nucleophiles, facilitating substitution reactions. Additionally, the tricyclic structure provides rigidity and stability, which is crucial for its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar compounds to 2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-(iodomethyl)- include:

The uniqueness of 2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-(iodomethyl)- lies in its iodomethyl group, which provides distinct reactivity and makes it a valuable reagent in various chemical transformations.

Properties

CAS No.

52741-69-2

Molecular Formula

C7H14INO3Si

Molecular Weight

315.18 g/mol

IUPAC Name

1-(iodomethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane

InChI

InChI=1S/C7H14INO3Si/c8-7-13-10-4-1-9(2-5-11-13)3-6-12-13/h1-7H2

InChI Key

ANBMCBALZHWSKA-UHFFFAOYSA-N

Canonical SMILES

C1CO[Si]2(OCCN1CCO2)CI

Origin of Product

United States

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